

CCT251455: A Precision Chemical Probe for MPS1-Mediated Spindle Assembly Checkpoint Control

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Compound of Interest

Compound Name: CCT251455

Cat. No.: B1191725

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Executive Summary

CCT251455 is a highly potent, selective, and orally bioavailable chemical probe targeting MPS1 (TTK), a dual-specificity kinase critical for the Spindle Assembly Checkpoint (SAC). Unlike broad-spectrum mitotic inhibitors (e.g., taxanes) that freeze cells in mitosis, **CCT251455** forces cells to bypass the checkpoint, driving them into premature anaphase despite unattached kinetochores.

This guide details the mechanistic grounding, experimental protocols, and data interpretation required to use **CCT251455** effectively in studying mitotic progression, aneuploidy tolerance, and SAC fidelity.

Key Probe Profile:

- Primary Target: MPS1 (TTK) kinase.
- Mechanism: Stabilizes an inactive conformation of MPS1, preventing the recruitment of SAC effectors (Mad1/Mad2) to kinetochores.

- Phenotype: Rapid mitotic exit in the presence of spindle poisons (SAC override), severe aneuploidy, and "mitotic catastrophe."
- Potency: Biochemical IC₅₀ ~3 nM; Cellular IC₅₀ ~40 nM.

Scientific Foundation: Mechanism of Action

To use **CCT251455** effectively, one must understand the causality it disrupts. The Spindle Assembly Checkpoint (SAC) is a surveillance mechanism that halts the Anaphase-Promoting Complex/Cyclosome (APC/C) until all chromosomes are bi-oriented.

The MPS1 Signaling Node

MPS1 is the "upstream" master regulator of the SAC. It localizes to unattached kinetochores and phosphorylates the KMN network (Knl1, Mis12, Ndc80), creating docking sites for Mad1 and Mad2. This leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the APC/C.

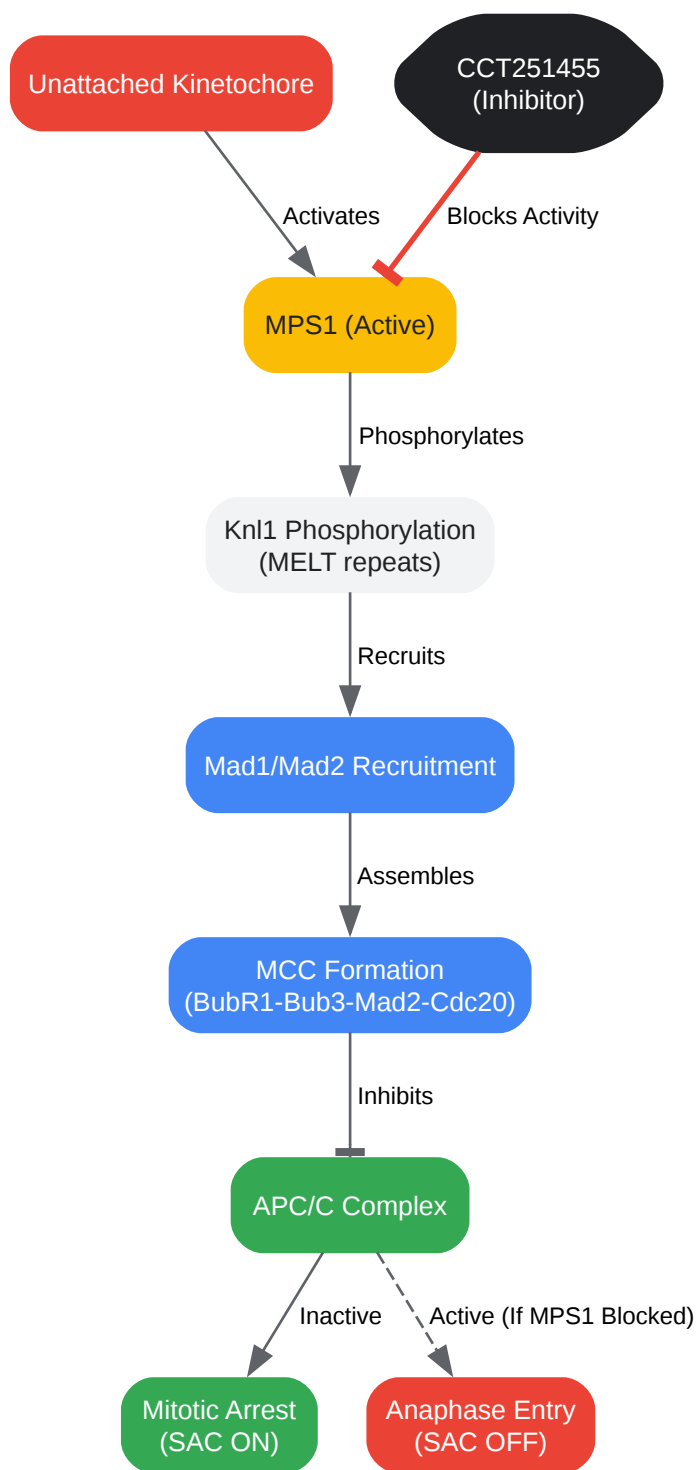
CCT251455 Intervention

CCT251455 acts as an ATP-competitive inhibitor.^{[1][2]} By silencing MPS1 activity:

- Kinetochores Recruitment Failure: Mad1 and Mad2 fail to localize to unattached kinetochores.
- MCC Destabilization: The APC/C is not inhibited.
- Checkpoint Bypass: The cell degrades Cyclin B and Securin, initiating anaphase and cytokinesis regardless of chromosome alignment.

Pathway Visualization

The following diagram illustrates the SAC signaling cascade and the specific blockade point of **CCT251455**.



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Caption: **CCT251455** inhibits MPS1, preventing Kn1 phosphorylation and MCC assembly, forcing APC/C activation and premature anaphase.

Experimental Protocols

Sourcing and Handling

- Solubility: Soluble in DMSO (up to 50 mM).
- Storage: Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- Working Concentration:
 - Cellular Assays: 200 nM – 1 µM (Typically >5x the cellular IC₅₀ to ensure complete SAC abrogation).
 - Biochemical Assays: 3 nM – 10 nM.

Protocol A: The "SAC Override" Assay

This is the gold-standard assay to validate **CCT251455** activity. It tests the compound's ability to force cells out of mitosis despite the presence of a spindle poison (Nocodazole).

Objective: Measure the duration of mitosis (NEBD to decondensation) under SAC stress.

Workflow:

- Seeding: Seed HeLa or U2OS cells (preferably expressing H2B-GFP for live imaging) in a 96-well imaging plate.
- Arrest: Treat cells with Nocodazole (100 ng/mL). This depolymerizes microtubules, creating unattached kinetochores and engaging the SAC.^[3] Cells should arrest in prometaphase.
- Treatment:
 - Control: Nocodazole + DMSO (Cells remain arrested for >10 hours).
 - Experimental: Nocodazole + **CCT251455** (0.5 µM).
- Live Imaging: Image every 10 minutes for 12 hours.
- Analysis: Quantify "Time in Mitosis."

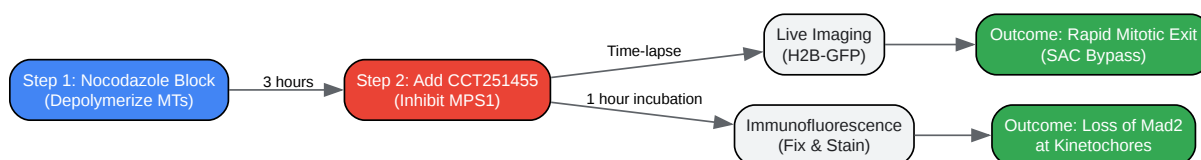
- Expected Result: **CCT251455**-treated cells will exit mitosis (flatten out, decondense DNA) within 20–60 minutes, bypassing the arrest.

Protocol B: Kinetochore Localization (Immunofluorescence)

To prove on-target efficacy, demonstrate the loss of SAC proteins at the kinetochore.

- Synchronization: Treat cells with Nocodazole (3 hrs) to accumulate prometaphase cells.
- Inhibition: Add **CCT251455** (1 μ M) for 1 hour (still in Nocodazole).
- Fixation: Fix with 4% Paraformaldehyde (15 min) or Methanol (-20°C). Note: Some kinetochore antibodies work better with Methanol.
- Staining:
 - Primary Antibodies: Anti-Mad2 or Anti-BubR1 (SAC markers) AND Anti-ACA (Centromere marker).
 - Secondary Antibodies: AlexaFluor 488 (SAC), AlexaFluor 594 (ACA).
- Imaging: Confocal microscopy.
- Quantification: Measure the ratio of Mad2 intensity to ACA intensity at kinetochores.
 - Result: **CCT251455** treatment should abolish Mad2/BubR1 staining at the kinetochore, while ACA remains constant.

Workflow Visualization



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Caption: Dual-workflow strategy to validate **CCT251455** via phenotypic (imaging) and molecular (IF) readouts.

Quantitative Data Summary

The following data summarizes the potency and selectivity profile of **CCT251455**, derived from key characterization studies [1][2].

Parameter	Value	Context
MPS1 Biochemical IC ₅₀	3 nM	ATP-competitive kinase assay
Cellular IC ₅₀ (HCT116)	40 nM	Inhibition of MPS1 autophosphorylation (T33/S37)
GI ₅₀ (Proliferation)	160 nM	96-hour viability assay (HCT116)
Selectivity	>100-fold	Tested against panel of >250 kinases
Bioavailability (F)	>80%	Oral administration in mice
Biomarker	p-MPS1 (T33/S37)	Loss of this signal confirms target engagement

Note: **CCT251455** is distinct from CCT251545 (a CDK8/19 inhibitor). Ensure correct catalog numbers are used.

Critical Analysis & Troubleshooting

Distinguishing Apoptosis from Slippage

When using **CCT251455**, cells exit mitosis rapidly. However, because chromosomes are not aligned, the resulting daughter cells are severely aneuploid.

- Observation: You will see micronuclei formation immediately after division.
- Long-term: These cells often undergo apoptosis in G1 or senescence. Use Cleaved Caspase-3 staining 24h post-treatment to assess the "mitotic catastrophe" induced death.

The "Dosing Window"

- Too Low (<10 nM): Partial inhibition may lead to a weakened checkpoint, allowing "leaky" mitosis but not full bypass.
- Too High (>5 μ M): Risk of off-target effects on other kinases (e.g., Aurora B). Stick to the 200 nM – 1 μ M range for optimal specificity.

Resistance Mechanisms

Prolonged exposure can select for point mutations in the MPS1 kinase domain (e.g., specific gatekeeper mutations) that prevent inhibitor binding. If generating resistant lines, sequence the TTK gene.

References

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